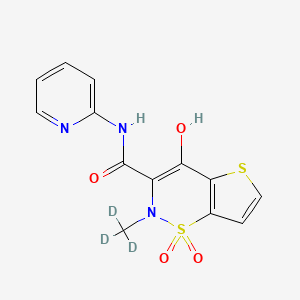

Tenoxicam-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O4S2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3 |

InChI Key |

LZNWYQJJBLGYLT-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Tenoxicam-D3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its chemical structure, isotopic labeling, and serves as a resource for its application in research and drug development, particularly in bioanalytical and pharmacokinetic studies.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of Tenoxicam, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This specific labeling results in the chemical name: 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide. The incorporation of deuterium increases the molecular weight of the compound by three atomic mass units compared to its non-labeled counterpart, a critical feature for its use as an internal standard in mass spectrometry-based assays.

The chemical structures of Tenoxicam and this compound are illustrated below:

Table 1: Chemical Properties of Tenoxicam and this compound

| Property | Tenoxicam | This compound |

| Chemical Name | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide |

| Molecular Formula | C₁₃H₁₁N₃O₄S₂ | C₁₃H₈D₃N₃O₄S₂ |

| Molecular Weight | 337.37 g/mol | 340.40 g/mol |

| Isotopic Labeling | None | Deuterium (D) on the N-methyl group |

Below is a diagram illustrating the relationship between Tenoxicam and its deuterated form, this compound.

Caption: Logical relationship between Tenoxicam and its deuterated analog, this compound.

Synthesis and Characterization

The synthesis of this compound involves the incorporation of a deuterated methyl group. While specific, detailed proprietary synthesis protocols are not publicly available, the general synthesis of Tenoxicam provides a basis for understanding the process. The key step is the introduction of the methyl-d3 group, which can be achieved by using a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d3 sulfate, in the appropriate synthesis step.

General Synthetic Approach (Hypothetical):

A plausible synthetic route would involve the reaction of a precursor molecule, lacking the N-methyl group, with a deuterated methylating agent. For instance, a precursor such as 4-hydroxy-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide could be reacted with iodomethane-d3 in the presence of a suitable base to yield this compound.

Characterization:

The successful synthesis and purity of this compound are confirmed using various analytical techniques:

-

Mass Spectrometry (MS): This is a crucial technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak (or a protonated/adducted molecule in techniques like ESI-MS) that is 3 m/z units higher than that of unlabeled Tenoxicam. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, where fragments containing the methyl-d3 group will also exhibit a corresponding mass shift.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will be nearly identical to that of Tenoxicam, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals will be consistent with the rest of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium (which has a spin of 1). The chemical shift of this carbon will be slightly different from the CH₃ group in Tenoxicam.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the methyl-d3 group, confirming the location of the label.

-

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observation |

| Mass Spectrometry | Molecular ion peak shifted by +3 m/z compared to Tenoxicam. |

| ¹H NMR | Absence of the N-methyl proton signal. |

| ¹³C NMR | Triplet signal for the CD₃ carbon. |

| Isotopic Purity | Typically >98% as determined by MS. |

Experimental Protocols: Application in Bioanalysis

This compound is primarily used as an internal standard (IS) in the quantitative analysis of Tenoxicam in biological matrices such as plasma, serum, and urine, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Workflow for a Validated LC-MS/MS Method for Tenoxicam Quantification:

Caption: A typical experimental workflow for the quantification of Tenoxicam in biological samples using this compound as an internal standard.

Detailed Methodological Considerations (Hypothetical Validated Method):

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Tenoxicam: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific fragments to be determined during method development).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (corresponding shifted fragments).

-

-

-

Quantification:

-

The concentration of Tenoxicam in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Tenoxicam.

-

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its well-defined chemical structure with stable isotopic labeling on the methyl group allows for its effective use as an internal standard in sensitive and specific bioanalytical methods. The detailed understanding of its properties and the application of robust experimental protocols, such as the LC-MS/MS method outlined, are crucial for generating high-quality, reliable data in preclinical and clinical studies involving Tenoxicam. This guide provides the foundational knowledge required for the effective implementation of this compound in a research and development setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tenoxicam-D3

This technical guide provides a comprehensive overview of the physical and chemical properties of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, analytical methodologies, and mechanism of action.

Introduction

This compound is the deuterium-labeled version of Tenoxicam, an NSAID belonging to the oxicam class. It is primarily utilized as an internal standard in pharmacokinetic studies and for quantitative analysis in various biological matrices. The incorporation of deuterium atoms provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[1] Like its parent compound, this compound is used as a high-quality reference standard for analytical method development, validation, and quality control applications.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and scientific databases.

| Property | Value | References |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide | [2] |

| Molecular Formula | C₁₃H₈D₃N₃O₄S₂ | [1][2][5] |

| Molecular Weight | 340.4 g/mol | [2] |

| CAS Number | 2140327-41-7 | [2] |

| Appearance | Solid | [6] |

| Melting Point | 212 - 216 °C | [7] |

| Purity (HPLC) | ≥ 98% | [7] |

| Deuterium Incorporation | ≥ 98% | [7] |

| Solubility | Slightly soluble in water. | [8] |

Note: Some data, such as appearance and solubility, are inferred from the properties of the non-deuterated Tenoxicam due to the limited availability of specific data for the D3 analog.

Mechanism of Action

The pharmacological activity of Tenoxicam, and by extension this compound, is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][11] By blocking the action of COX enzymes, Tenoxicam reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][12][13]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically provided by the supplier in the Certificate of Analysis. However, this section outlines the general methodologies for key analytical techniques used to verify the identity, purity, and properties of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position and extent of deuterium incorporation.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve a small amount of this compound in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show the absence or significant reduction of the signal corresponding to the methyl group protons, confirming deuterium incorporation. The remaining signals should be consistent with the structure of Tenoxicam.

-

The ¹³C NMR spectrum should show all the expected carbon signals for the Tenoxicam backbone.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Procedure:

-

Introduce a dilute solution of this compound into the mass spectrometer.

-

Acquire the mass spectrum.

-

The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻), confirming its molecular weight.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound as a reference standard.

Caption: General workflow for this compound production.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for Tenoxicam, it is considered toxic if swallowed, in contact with skin, or if inhaled.[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[2]

-

Handling: Avoid generating dust. Use in a well-ventilated area or under a fume hood.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS No: 2140327-41-7 [aquigenbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tenoxicam - Wikipedia [en.wikipedia.org]

- 5. hpc-standards.com [hpc-standards.com]

- 6. TENOXICAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Characterization and evaluation of tenoxicam coprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tenoxicam? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. sds.edqm.eu [sds.edqm.eu]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Mechanism of Action of Tenoxicam-D3 as an Internal Standard

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Biological samples are complex matrices, and variability can be introduced at multiple stages, including sample extraction, handling, and instrument analysis. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations.

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2][3][4] Tenoxicam-D3 is the deuterated SIL analog of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). Its use is based on the principle of isotope dilution, a gold-standard analytical technique. A SIL-IS is considered the "critical reagent" for robust LC-MS assays because it mimics the analyte's behavior with near-perfect fidelity throughout the entire analytical process.[2]

Mechanism of Action: How this compound Ensures Accurate Quantification

The "mechanism of action" for this compound as an internal standard is not pharmacological but analytical. It relies on its structural and chemical similarity to the analyte, Tenoxicam, combined with a key physical difference: its mass.

-

Chemical and Physical Equivalence: this compound has the same chemical structure as Tenoxicam, except that three hydrogen atoms have been replaced by their stable isotope, deuterium. This minor change does not significantly alter its chemical properties. Consequently, this compound exhibits virtually identical behavior to Tenoxicam during sample preparation and analysis, including:

-

Extraction Recovery: It is lost or recovered at the same rate during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Co-elution: It has the same retention time in a chromatographic system, meaning it elutes from the LC column at the same time as Tenoxicam.[1]

-

Ionization Efficiency: It responds to ionization in the mass spectrometer's source (e.g., electrospray ionization - ESI) in the same manner, making it susceptible to the same matrix effects (ion suppression or enhancement).[2]

-

-

Mass Differentiation: The three deuterium atoms increase the molecular weight of this compound by approximately three Daltons compared to Tenoxicam. This mass difference is easily resolved by a tandem mass spectrometer. By monitoring unique mass-to-charge (m/z) transitions for both the analyte and the internal standard, the instrument can detect and quantify each compound independently and simultaneously.

By adding a precise amount of this compound to every sample, standard, and quality control sample at the beginning of the workflow, a ratio of the analyte's response to the internal standard's response is established. This ratio is the basis for quantification. Because both compounds are affected proportionally by any procedural variations, this ratio remains constant even if sample is lost or if instrument response fluctuates. This ensures that the final calculated concentration of Tenoxicam is accurate and reliable.

Core Principle and Experimental Workflow Diagrams

The following diagrams illustrate the logical and experimental basis for using this compound as an internal standard.

Caption: The constant ratio between analyte and internal standard is maintained.

Caption: Experimental workflow for Tenoxicam quantification.

Caption: Differentiating analyte and IS signals via MRM.

Quantitative Data and Properties

The key physical and analytical parameters for Tenoxicam and its deuterated internal standard are summarized below.

| Parameter | Tenoxicam | This compound | Reference / Note |

| Chemical Formula | C₁₃H₁₁N₃O₄S₂ | C₁₃H₈D₃N₃O₄S₂ | [5] |

| Monoisotopic Mass | 337.02 g/mol | 340.04 g/mol | Calculated |

| Ionization Mode | ESI Positive | ESI Positive | Based on typical oxicam analysis |

| Precursor Ion (Q1) | m/z 338.4 [M+H]⁺ | m/z 341.4 [M+D₃+H]⁺ | Representative values |

| Product Ion (Q3) | m/z 121.1 | m/z 121.1 | Representative values |

| MRM Transition | 338.4 → 121.1 | 341.4 → 121.1 | Representative values |

Note: Multiple Reaction Monitoring (MRM) transitions are instrument-specific and require optimization. The values presented are representative and illustrate the principle of mass differentiation.

Example Experimental Protocol: Quantification in Human Plasma

This section provides a detailed methodology for a typical bioanalytical assay for Tenoxicam in human plasma using this compound as the internal standard. This protocol is adapted from established methods for oxicam analysis.

5.1. Reagents and Materials

-

Tenoxicam and this compound reference standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

5.2. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. This fixes the internal standard concentration.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of mobile phase (e.g., 60:40 Methanol:15 mM Ammonium Formate).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

5.3. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UHPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., Sunfire C18, 3.5 µm, 2.1 x 100 mm) |

| Mobile Phase A | 15 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid) |

| Mobile Phase B | Methanol |

| Gradient/Isocratic | Isocratic Elution: 60% Mobile Phase B |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | Optimized for sensitivity (e.g., 3.5 kV) |

| Gas Flow/Temp | Optimized for desolvation |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Tenoxicam Transition | m/z 338.4 → 121.1 (Optimize collision energy) |

| This compound Transition | m/z 341.4 → 121.1 (Optimize collision energy) |

5.4. Calibration and Quantification

-

A calibration curve is constructed by preparing blank plasma samples spiked with known concentrations of Tenoxicam (e.g., 0.5 to 200 ng/mL) and a constant concentration of this compound.

-

The peak area ratio (Tenoxicam peak area / this compound peak area) is plotted against the nominal concentration of Tenoxicam.

-

A linear regression model is applied to the calibration curve.

-

The concentration of Tenoxicam in unknown samples is calculated by interpolating their measured peak area ratios from this regression line.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Tenoxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Tenoxicam

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical research. This isotopic substitution can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and a longer half-life, a phenomenon known as the kinetic isotope effect.

This guide focuses on Tenoxicam-d4, a deuterated analog of Tenoxicam where the four hydrogen atoms on the pyridinyl ring are replaced with deuterium.[2][3]

Synthesis of Deuterated Tenoxicam (Tenoxicam-d4)

The most plausible synthetic strategy for Tenoxicam-d4 involves the use of a deuterated starting material, specifically 2-aminopyridine-d4, in a condensation reaction with the non-deuterated thieno[2,3-e][2][4]thiazine core structure. This approach is favored over direct hydrogen-deuterium exchange on the final Tenoxicam molecule, which can be less specific and lead to a mixture of partially deuterated products.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the synthesis of the key intermediate, Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide, followed by its condensation with 2-aminopyridine-d4.

Caption: Proposed synthetic workflow for deuterated Tenoxicam (Tenoxicam-d4).

Experimental Protocols

2.2.1. Synthesis of Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide

This intermediate can be prepared via a multi-step reaction starting from acrylonitrile.[5] A detailed, step-by-step protocol for this synthesis is described in various patents.[6]

2.2.2. Preparation of 2-Aminopyridine-d4

While 2-aminopyridine-d6 is commercially available, a potential laboratory-scale synthesis involves the hydrogen-deuterium exchange of 2-aminopyridine. One reported method utilizes microwave irradiation of 2-aminopyridine in neutral D₂O.

-

Reactants: 2-aminopyridine, Deuterium Oxide (D₂O).

-

Procedure: A mixture of 2-aminopyridine in D₂O is sealed in a microwave-safe vessel. The mixture is then subjected to microwave irradiation at approximately 190°C for 2 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure to yield the deuterated product. The efficiency of deuteration would be confirmed by NMR and mass spectrometry.

2.2.3. Condensation to form Tenoxicam-d4

This key step involves the reaction of the thienothiazine intermediate with deuterated 2-aminopyridine. The following is a representative protocol adapted from the synthesis of non-deuterated Tenoxicam.[7][8]

-

Reactants:

-

Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide

-

2-Aminopyridine-d4

-

Xylene (solvent)

-

Alkali Carbonate (e.g., Potassium Carbonate)

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, add the thienothiazine intermediate, 2-aminopyridine-d4, and xylene.

-

Add dried and activated alkali carbonate to the mixture.

-

Heat the mixture to reflux (approximately 120-140°C) and maintain with stirring for 10-20 hours.

-

After the reaction is complete, cool the mixture to 0-15°C to allow for crystallization of the crude product.

-

Filter the mixture to collect the crude Tenoxicam-d4.

-

Dry the filter cake.

-

Purification of Deuterated Tenoxicam

Purification of the crude Tenoxicam-d4 is crucial to remove unreacted starting materials, by-products, and any partially deuterated species. A combination of recrystallization and chromatographic techniques is recommended.

Purification Workflow

Caption: Purification workflow for deuterated Tenoxicam (Tenoxicam-d4).

Experimental Protocols

3.2.1. Recrystallization

-

Solvent System: A mixture of an alcohol (e.g., methanol or ethanol), water, and an inorganic base (e.g., sodium hydroxide) is used to dissolve the crude product.[8]

-

Procedure:

-

Dissolve the crude Tenoxicam-d4 in the solvent system with heating.

-

Treat the solution with activated carbon to remove colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

Adjust the pH of the filtrate to approximately 3.0 with an acid (e.g., hydrochloric acid) to induce precipitation.

-

Cool the mixture to 0-15°C and allow crystallization to proceed for several hours.

-

Filter the purified crystals and wash with a cold solvent.

-

Dry the crystals under vacuum.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reverse-phase HPLC can be employed.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength of approximately 370 nm.

-

Procedure:

-

Dissolve the recrystallized product in a suitable solvent.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the main peak of Tenoxicam-d4.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Presentation

Quantitative Data for Synthesis of Non-Deuterated Tenoxicam

The following table summarizes representative quantitative data for the synthesis of non-deuterated Tenoxicam, based on published patent literature.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide | 1.0 molar equivalent | [7] |

| 2-Aminopyridine | 1.0 - 1.4 molar equivalents | [7] |

| Alkali Carbonate | 1.0 - 3.0 molar equivalents | [7] |

| Reaction Conditions | ||

| Solvent | Xylene | [7] |

| Temperature | 120 - 140 °C (Reflux) | [7] |

| Reaction Time | 10 - 20 hours | [7] |

| Yield | ||

| Crude Product Yield | ≥ 85% | [7] |

| Purified Product Yield | 76.9% - 88.4% | [8][9] |

Illustrative Quantitative Data for Synthesis and Purification of Deuterated Tenoxicam (Tenoxicam-d4)

Disclaimer: The following data is illustrative and based on typical yields for analogous reactions and purification methods for isotopically labeled compounds. Actual experimental results may vary.

| Parameter | Illustrative Value | Notes |

| Synthesis | ||

| Yield of 2-Aminopyridine-d4 | 80 - 95% | Dependent on deuteration method |

| Condensation Reaction Yield (Crude Tenoxicam-d4) | 70 - 85% | Potentially slightly lower than non-deuterated due to handling of more expensive reagent |

| Purification | ||

| Recovery from Recrystallization | 85 - 95% | |

| Recovery from Preparative HPLC | 70 - 90% | |

| Final Product Purity | ||

| Chemical Purity (by HPLC) | > 99.5% | |

| Isotopic Purity (by Mass Spectrometry) | > 98% d4 | |

| Isotopic Enrichment | ≥ 99 atom % D |

Mechanism of Action: COX Inhibition Pathway

Tenoxicam exerts its anti-inflammatory effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of Tenoxicam via inhibition of COX-1 and COX-2 pathways.

References

- 1. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tenoxicam-d4 | CAS 1329834-60-7 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN106916169A - A kind of synthetic method of tenoxicam - Google Patents [patents.google.com]

- 7. Preparation method of tenoxicam - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]

- 9. Tenoxicam synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Certificate of Analysis and Quality Control Parameters for Tenoxicam-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential quality control (QC) parameters detailed in a Certificate of Analysis (CoA) for Tenoxicam-D3. It includes typical specifications, detailed experimental methodologies, and workflow diagrams to support researchers and professionals in the pharmaceutical field. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam, is primarily used as an internal standard in pharmacokinetic and metabolic studies. Ensuring its identity, purity, and quality is paramount for generating accurate and reproducible scientific data.

Core Quality Control Parameters

A Certificate of Analysis for this compound is a formal document that certifies that the product meets its predetermined specifications. The following table summarizes the critical QC tests and their typical acceptance criteria.

| Parameter | Test Method | Typical Specification | Purpose |

| Appearance | Visual Inspection | White to off-white solid/powder[1] | Confirms the physical state and absence of visual contaminants. |

| Molecular Formula | --- | C₁₃H₈D₃N₃O₄S₂[2] | Defines the elemental composition of the deuterated molecule. |

| Molecular Weight | --- | ~340.42 g/mol [2] | Confirms the mass of the deuterated molecule. |

| Identity | ¹H NMR Spectroscopy | Conforms to structure[3] | Confirms the chemical structure and position of protons. |

| Mass Spectrometry (MS) | Conforms to expected mass | Confirms the molecular weight and fragmentation pattern. | |

| Infrared (IR) Spectroscopy | Conforms to reference spectrum | Confirms the presence of key functional groups. | |

| Purity (Assay) | HPLC-UV | ≥98%[3] | Quantifies the percentage of this compound in the material. |

| Isotopic Purity | Mass Spectrometry / NMR | ≥98% Deuterium Incorporation[3] | Confirms the percentage of molecules correctly labeled with deuterium. |

| Solubility | Visual Inspection | Soluble in DMSO, Methanol | Provides guidance for sample preparation and handling. |

| Water Content | Karl Fischer Titration | ≤0.5% | Quantifies the amount of water, which can affect stability and accurate weighing. |

| Residual Solvents | GC-HS | Meets USP <467> or ICH limits | Quantifies residual solvents from the synthesis process. |

| Storage Conditions | --- | Recommended: -20°C[1][2] | Ensures the long-term stability and integrity of the compound. |

Experimental Protocols and Methodologies

Detailed and validated analytical methods are crucial for accurate quality assessment. The following sections describe typical protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound by separating it from potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Column : Reversed-phase C18 column (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm particle size)[4].

-

Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1 M potassium dihydrogen phosphate, pH adjusted to 2.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution[5]. A typical ratio is Acetonitrile:Buffer (60:40 v/v)[4].

-

Detection Wavelength : UV detection at approximately 368-381 nm[4][5].

-

Sample Preparation : The this compound standard and test samples are accurately weighed and dissolved in a suitable diluent (e.g., mobile phase or 0.1 N NaOH) to a known concentration (e.g., 5-20 ppm)[4][6].

-

Analysis : The sample is injected into the HPLC system. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) instrument[7].

-

Ionization Source : Electrospray Ionization (ESI) in positive mode is common, generating the [M+H]⁺ ion[7].

-

Procedure for Identity : The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 341.4. The fragmentation pattern can also be compared to a reference standard[7].

-

Procedure for Isotopic Purity : The relative intensities of the mass peaks for the unlabeled Tenoxicam (m/z ≈ 338.0) and the deuterated this compound (m/z ≈ 341.4) are compared. The isotopic purity is calculated from the ratio of the D3 species to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR confirms the chemical structure by showing the chemical shifts and integrations of the hydrogen atoms. For this compound, the spectrum is compared to that of unlabeled Tenoxicam.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz)[8].

-

Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

Procedure : A ¹H NMR spectrum is acquired. The key confirmation for this compound is the significant reduction or complete absence of the signal corresponding to the N-methyl group (which would appear as a singlet at ~3.59 ppm in CDCl₃ for unlabeled Tenoxicam)[8]. The remaining peaks in the spectrum should match the pattern of the parent compound.

Quality Control Workflow and Data Interrelation

The following diagrams illustrate the logical flow of the quality control process and the relationship between different analytical tests.

Caption: General workflow for the quality control testing of a this compound batch.

Caption: Logical relationship of QC tests to the final quality assessment of this compound.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. hpc-standards.com [hpc-standards.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. ijrpr.com [ijrpr.com]

- 7. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchtrends.net [researchtrends.net]

A Technical Guide to Tenoxicam-D3: Commercial Availability, Experimental Applications, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its commercial availability, outlines key experimental protocols for investigating its activity, and illustrates the primary signaling pathways influenced by its parent compound, Tenoxicam.

Commercial Suppliers and Availability of this compound

This compound is available from several commercial suppliers, primarily as a research chemical and analytical standard. Its deuteration makes it particularly valuable for use as an internal standard in mass spectrometry-based quantification of Tenoxicam, improving the accuracy and precision of analytical methods. Below is a summary of prominent suppliers and the typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Notes | Availability |

| MedChemExpress | This compound | 2140327-41-7 | C₁₃H₈D₃N₃O₄S₂ | ≥98% (typically by HPLC) | In Stock (various quantities) |

| Simson Pharma Limited | Tenoxicam- D3 | 2140327-41-7 | C₁₃H₈D₃N₃O₄S₂ | Accompanied by Certificate of Analysis | In Stock |

| Aquigen Bio Sciences | This compound | 2140327-41-7 | C₁₃H₈D₃N₃O₄S₂ | High-quality reference standard | Custom Synthesis/Inquire |

| HPC Standards | D3-Tenoxicam | Not specified | C₁₃H₈D₃N₃O₄S₂ | Analytical reference material | Inquire for pricing and availability |

| Honeywell Fluka | Tenoxicam-(methyl-d3) | Not specified | Not specified | Analytical standard, reference material | Available in specified quantities |

Core Mechanism of Action

Tenoxicam, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, Tenoxicam prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Tenoxicam and, by extension, this compound. As this compound is primarily used as an internal standard, the protocols for assessing anti-inflammatory and COX-inhibitory activity are provided for the non-deuterated parent compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and published methodologies.[3][4][5][6] It can be used to determine the inhibitory activity of Tenoxicam on both COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Tenoxicam (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Detection system (e.g., ELISA-based prostaglandin E2 quantification kit, or LC-MS/MS for PGE2 detection)[7]

-

96-well microplate

-

Incubator

Procedure:

-

Prepare the reaction buffer containing the necessary cofactors.

-

Add the purified COX-1 or COX-2 enzyme to each well of a 96-well plate.

-

Add various concentrations of Tenoxicam (or a vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping agent (e.g., a strong acid).

-

Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method.

-

Calculate the percentage of COX inhibition for each concentration of Tenoxicam and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the anti-inflammatory properties of compounds.[8][9][10][11][12]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Tenoxicam suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or a digital caliper

-

Animal handling equipment

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups (e.g., control, vehicle, Tenoxicam-treated at different doses, and a positive control like indomethacin).

-

Administer Tenoxicam or the vehicle orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Signaling Pathways

Tenoxicam, as an oxicam, is known to influence key signaling pathways involved in inflammation and cellular processes. The following diagrams illustrate these pathways.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

This diagram illustrates the primary mechanism of action of Tenoxicam.

NF-κB Signaling Pathway in Inflammation

Studies on oxicams suggest they can modulate the NF-κB pathway, a critical regulator of inflammatory gene expression.[13]

MAPK Signaling Pathway in Inflammation

The MAPK signaling cascade is another crucial pathway in the inflammatory response that can be influenced by NSAIDs.[13][14][15][16]

References

- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. abcam.com [abcam.com]

- 4. abcam.com [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Research: A Technical Guide to the Safe Handling, Storage, and Disposal of Tenoxicam-D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for Tenoxicam-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, maintain the integrity of the compound, and promote a secure research environment. This compound, like its parent compound, is utilized in various research and development applications, including analytical method development and quality control.[1]

Compound Identification and Hazard Summary

This compound is the deuterated form of Tenoxicam, a thienothiazine derivative used for its analgesic and anti-inflammatory properties.[2] While specific toxicity data for this compound is limited, the safety profile is extrapolated from Tenoxicam. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

Table 1: Chemical and Safety Information for this compound

| Parameter | Information |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][5]thiazine-3-carboxamide 1,1-dioxide[1] |

| CAS Number | 2140327-41-7[1] |

| Molecular Formula | C13H8D3N3O4S2[1] |

| Molecular Weight | 340.4 g/mol [1] |

| Hazard Statements | Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331)[3][4] |

| Signal Word | Danger[3] |

| GHS Hazard Pictograms | GHS06 (Skull and crossbones)[3][4] |

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk. Engineering controls should be in place to provide a primary line of defense.

Table 2: Recommended Personal Protective Equipment and Engineering Controls

| Control Type | Recommendation |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or an exhaust booth with an integrated air filter.[3] |

| Eye Protection | Safety goggles or glasses should be worn.[1][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[3][6] |

| Skin and Body Protection | A lab coat or other protective clothing must be worn.[1][3] |

| Respiratory Protection | For operations that may generate dust or aerosols, a self-contained breathing apparatus or a respirator with an appropriate filter is necessary.[3][6] |

Handling and Experimental Protocols

Proper handling techniques are crucial to prevent accidental exposure and contamination.

General Handling Workflow:

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Key Handling Precautions:

-

Always read the Safety Data Sheet (SDS) before use.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Prevent the formation of dust and aerosols.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the compound is handled.[3]

Storage and Stability

Proper storage is essential to maintain the stability and integrity of this compound.

Table 3: Storage and Stability Guidelines for this compound

| Form | Storage Temperature | Storage Conditions | Stability |

| Solid | 15°C to 30°C (Room Temperature)[7][8] | Store in a well-ventilated place.[3] Keep container tightly closed. Protect from light.[9] | Stable under recommended storage conditions. |

| Stock Solution | -20°C | Aliquot to prevent repeated freeze-thaw cycles. | 1 year[5] |

| Stock Solution | -80°C | Aliquot to prevent repeated freeze-thaw cycles. | 2 years[5] |

For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[5]

Incident Response and First Aid

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Incident Response Pathway:

The following diagram illustrates the decision-making process for responding to a this compound related incident.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][6] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[3][6] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is imperative that all personnel are thoroughly trained on these procedures and have access to the most current Safety Data Sheet. A proactive approach to safety is paramount in mitigating risks and ensuring a secure research environment.

References

- 1. This compound | CAS No: 2140327-41-7 [aquigenbio.com]

- 2. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kmpharma.in [kmpharma.in]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 9. medsafe.govt.nz [medsafe.govt.nz]

Pharmacokinetic properties of Tenoxicam and the role of Tenoxicam-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, recognized for its analgesic and antipyretic properties. It is primarily utilized in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The therapeutic efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic properties. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of tenoxicam. Furthermore, it elucidates the critical role of its deuterated analog, Tenoxicam-D3, in the bioanalytical methods essential for pharmacokinetic research.

Pharmacokinetic Properties of Tenoxicam

Tenoxicam exhibits a pharmacokinetic profile characterized by complete absorption, high plasma protein binding, a long elimination half-life, and metabolism into inactive metabolites. These properties contribute to its suitability for once-daily dosing.

Absorption

Following oral administration, tenoxicam is rapidly and completely absorbed, with a bioavailability of approximately 100%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 0.5 to 2 hours after ingestion of a 20 mg tablet in healthy volunteers.[3] While the presence of food may delay the rate of absorption, it does not significantly affect the overall extent of bioavailability.[4]

Distribution

Tenoxicam is extensively bound to plasma proteins, primarily albumin, with a binding percentage exceeding 99%.[1][3] This high degree of protein binding results in a small apparent volume of distribution (Vd), generally ranging from 0.15 to 0.2 L/kg, indicating that the drug is largely confined to the vascular compartment.[1] Tenoxicam penetrates into the synovial fluid, a key site of action for its anti-inflammatory effects in arthritic conditions. However, peak concentrations in the synovial fluid are lower than in plasma and are achieved at a later time point.[5]

Metabolism

Tenoxicam is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme CYP2C9.[6][7] The major metabolite is the pharmacologically inactive 5'-hydroxy-tenoxicam.[6][8] This metabolite is subsequently conjugated and excreted. The metabolism of tenoxicam is a critical step in its elimination from the body.

Caption: Metabolic pathway of Tenoxicam.

Excretion

The elimination of tenoxicam occurs primarily through the excretion of its inactive metabolites. Approximately two-thirds of the administered dose is excreted in the urine, mainly as the 5'-hydroxy metabolite, while the remainder is eliminated in the feces via bile.[1][4] Less than 1% of the dose is excreted as unchanged drug in the urine.[4] Tenoxicam has a long elimination half-life, with a median of about 72 hours in healthy individuals, which supports a once-daily dosing regimen.[3][9]

Quantitative Pharmacokinetic Parameters of Tenoxicam

The following tables summarize the key pharmacokinetic parameters of tenoxicam reported in healthy adult subjects.

Table 1: Single Dose Pharmacokinetic Parameters of Tenoxicam (20 mg Oral Dose)

| Parameter | Value | Reference |

| Tmax (hours) | 0.5 - 2 | [3] |

| Cmax (µg/mL) | 1.7 - 3.6 | [3] |

| Half-life (t½) (hours) | 42 - 100 (median 72) | [3] |

| Volume of Distribution (Vd) (L/kg) | 0.15 | [1] |

| Plasma Clearance (CL) (mL/min) | 1.3 - 4.2 | [3] |

| Protein Binding (%) | > 99 | [1][3] |

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Parameter | Observation | Reference |

| Elderly | Half-life, Cmax, Accumulation | Similar to young healthy volunteers. No significant accumulation. | |

| Renal Impairment | Half-life, Clearance | No significant alteration in half-life or clearance. Dosage adjustment may not be necessary. |

The Role of this compound in Bioanalysis

The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise quantification. A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard. This compound has the same chemical structure as tenoxicam, but three of its hydrogen atoms are replaced with deuterium. This results in a molecule with nearly identical physicochemical properties to the analyte but with a different molecular weight, allowing it to be distinguished by the mass spectrometer.

The SIL internal standard is added at a known concentration to the biological samples at the beginning of the sample preparation process. It experiences the same processing and potential for loss as the analyte during extraction, chromatography, and ionization. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability in the analytical process can be compensated for, leading to highly reliable results.

Experimental Protocols: Quantification of Tenoxicam in Human Plasma

The following is a representative, detailed protocol for the quantification of tenoxicam in human plasma using a validated LC-MS/MS method with this compound as the internal standard. This protocol is a composite of best practices described in the literature for the analysis of NSAIDs.

Materials and Reagents

-

Tenoxicam reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of plasma.

-

Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank samples.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% B to 90% B over 3 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Tenoxicam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tenoxicam | 338.0 | 121.0 |

| This compound | 341.0 | 121.0 |

Note: The specific precursor and product ions should be optimized for the instrument being used.

Caption: Bioanalytical workflow for Tenoxicam.

Conclusion

Tenoxicam possesses a favorable pharmacokinetic profile for the management of chronic inflammatory conditions, highlighted by its long half-life that allows for once-daily administration. The understanding of its ADME properties is fundamental for its safe and effective clinical use. The development and validation of robust bioanalytical methods, such as LC-MS/MS with the use of a stable isotopically labeled internal standard like this compound, are indispensable for the accurate characterization of its pharmacokinetics in various populations and clinical scenarios. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with tenoxicam.

References

- 1. Determination of tenoxicam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scispace.com [scispace.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tenoxicam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenoxicam in human plasma. The method utilizes Tenoxicam-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Tenoxicam.

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, widely used for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis and osteoarthritis. Accurate and reliable quantification of Tenoxicam in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods, including HPLC-UV, have been developed, LC-MS/MS offers superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note presents a fully detailed protocol for the development and validation of an LC-MS/MS method for Tenoxicam in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Tenoxicam reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol and acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenoxicam and this compound by dissolving the accurately weighed standards in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Tenoxicam by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Add 100 µL of plasma sample, calibration standard, or QC to the respective tubes.

-

Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tenoxicam | 338.0 | 121.1 | 30 | 25 |

| 338.0 | 94.1 | 30 | 35 | |

| This compound | 341.0 | 121.1 | 30 | 25 |

Disclaimer: The MRM transitions and instrument parameters provided are based on the chemical structure of Tenoxicam and typical fragmentation patterns for similar compounds. These should be optimized on the specific instrument being used.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to international guidelines for bioanalytical method validation. The validation assessed linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Tenoxicam in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Low | 3 | 4.2 | -2.5 | 5.1 | -1.8 |

| Medium | 150 | 3.1 | 1.2 | 3.9 | 0.9 |

| High | 800 | 2.5 | 0.8 | 3.2 | 0.5 |

Recovery

The extraction recovery of Tenoxicam and the internal standard was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

| QC Level | Concentration (ng/mL) | Tenoxicam Recovery (%) | This compound Recovery (%) |

| Low | 3 | 92.5 | 94.1 |

| Medium | 150 | 94.8 | 93.5 |

| High | 800 | 93.1 | 92.9 |

Stability

The stability of Tenoxicam in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C. Tenoxicam was found to be stable under all tested conditions.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Tenoxicam.

Caption: Mechanism of action of Tenoxicam via inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Tenoxicam in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples.

Application Notes and Protocols for Bioanalytical Assays of Tenoxicam using Tenoxicam-D3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation. Accurate and reliable quantification of tenoxicam in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Tenoxicam-D3, is best practice for mass spectrometry-based bioanalysis.[1][2] A suitable internal standard is essential for controlling variability in extraction, injection into the analytical instrument, and ionization.[1] Deuterated internal standards are often preferred due to the abundance of hydrogen in organic molecules.[1]

This document provides detailed application notes and protocols for the three most common sample preparation techniques employed in the bioanalysis of tenoxicam: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: Overview and Comparison

The choice of sample preparation technique is critical for developing a robust bioanalytical method. The primary goals are to remove interfering endogenous components from the biological matrix (e.g., proteins, phospholipids), concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Throughput |

| Protein Precipitation (PPT) | Addition of an organic solvent or acid to denature and precipitate proteins.[3] | Simple, fast, and inexpensive.[4] | Less clean extract, potential for ion suppression (matrix effects).[3] | Variable, generally lower than LLE and SPE. | High |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[4] | Cleaner extracts than PPT, good recovery.[5] | Can be labor-intensive, requires solvent evaporation and reconstitution, may be difficult to automate.[4] | 78-99%[6][7] | Medium |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a specific solvent.[8] | Cleanest extracts, high recovery and concentration factor, amenable to automation.[9] | More expensive, requires method development to select the appropriate sorbent and solvents. | >90% (typical for optimized methods) | High (with automation) |

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a general procedure for the precipitation of proteins from plasma samples using acetonitrile.[10]

Materials:

-

Plasma samples containing tenoxicam

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade, chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of >10,000 x g

-

Pipettes and tips

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[3]

Liquid-Liquid Extraction (LLE)

This protocol is based on the extraction of tenoxicam from acidified plasma using an organic solvent.[6][7]

Materials:

-

Plasma samples containing tenoxicam

-

This compound internal standard (IS) working solution

-

Acidifying agent (e.g., 1 M HCl or formic acid)

-

Extraction solvent (e.g., ethyl acetate[6] or dichloromethane[7])

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Microcentrifuge

-

Solvent evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Protocol:

-

Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.

-

Add 10 µL of this compound IS working solution and vortex briefly.

-

Acidify the plasma sample by adding 10 µL of 1 M HCl to adjust the pH.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

This protocol describes a general procedure for reversed-phase SPE, which is suitable for the extraction of tenoxicam from plasma.

Materials:

-

Plasma samples containing tenoxicam

-

This compound internal standard (IS) working solution

-

SPE cartridges (e.g., polymeric reversed-phase, C18)

-

SPE manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Solvent evaporator

-

Reconstitution solvent

Protocol:

-

Sample Pre-treatment:

-

Pipette 200 µL of plasma sample into a clean tube.

-

Add 20 µL of this compound IS working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the analyte is in the correct ionization state for retention.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Pass 1 mL of methanol through the cartridge.

-

Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

-

-

Washing:

-

Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

-

Dry the sorbent under vacuum for 1-2 minutes.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject into the LC-MS/MS system.

-

Quantitative Data Summary